![molecular formula C16H13BrN4S2 B14929691 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14929691.png)
2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that features a unique combination of thiophene, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multiple steps, starting with the preparation of the thiophene derivative. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
For the triazole and pyrimidine rings, cyclization reactions are employed. The synthesis of triazole derivatives often involves the use of azides and alkynes, while pyrimidine derivatives can be synthesized through the cyclization of amidines with carbonyl compounds .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds may involve optimized versions of the laboratory-scale reactions, with a focus on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Triazole Derivatives: Drugs like fluconazole and voriconazole, which contain triazole rings, are known for their antifungal properties.
Pyrimidine Derivatives: Compounds like 5-fluorouracil, which contain pyrimidine rings, are used in cancer treatment.
Uniqueness
What sets 2-(4-Bromo-5-ethyl-2-thienyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine apart is its unique combination of thiophene, triazole, and pyrimidine rings, which confer a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13BrN4S2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-(4-bromo-5-ethylthiophen-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C16H13BrN4S2/c1-2-10-9(17)6-12(22-10)14-19-15-13-8-4-3-5-11(8)23-16(13)18-7-21(15)20-14/h6-7H,2-5H2,1H3 |
InChI Key |
AOWARHJOTSLZNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)Br |
Origin of Product |
United States |
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